molecular formula C21H26N2O2 B7176437 N-(1-benzylpiperidin-4-yl)-N-methyl-2-phenoxyacetamide

N-(1-benzylpiperidin-4-yl)-N-methyl-2-phenoxyacetamide

Cat. No.: B7176437
M. Wt: 338.4 g/mol
InChI Key: JOFCDKIQHMXIJX-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-N-methyl-2-phenoxyacetamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring conjugated to a benzyl group and a phenoxyacetamide moiety

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-methyl-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-22(21(24)17-25-20-10-6-3-7-11-20)19-12-14-23(15-13-19)16-18-8-4-2-5-9-18/h2-11,19H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFCDKIQHMXIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-N-methyl-2-phenoxyacetamide typically involves multiple steps. One common synthetic route starts with the preparation of 1-benzylpiperidin-4-one, which is then reacted with phenoxyacetic acid in the presence of a suitable coupling agent to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts like sodium borohydride (NaBH4) for reduction steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-N-methyl-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in ethanol or THF.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-N-methyl-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its analgesic properties and potential use in pain management.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-N-methyl-2-phenoxyacetamide involves its interaction with specific molecular targets. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin. This selectivity is crucial for its potential analgesic effects. The compound also functions as a monoamine oxidase inhibitor (MAOI), which further enhances its activity by preventing the breakdown of monoamines .

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the phenoxyacetamide moiety.

    Benzylfentanyl: A fentanyl analog with a similar piperidine structure but different substituents.

Uniqueness

N-(1-benzylpiperidin-4-yl)-N-methyl-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its selectivity for dopamine and norepinephrine release, along with its MAOI activity, sets it apart from other similar compounds .

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